methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The hydroxy group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the double bond into a single bond, forming a saturated ester.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2R)-2-hydroxy-2-methylbutanoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl (2R)-2-hydroxy-4-phenylbutanoate: Similar structure but with a saturated backbone, affecting its chemical behavior.
Ethyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate: Ethyl ester variant, which may have different solubility and reactivity.
Uniqueness: Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate is unique due to its combination of functional groups, which allows for diverse chemical reactions and potential applications. The presence of both a hydroxy group and a phenyl group provides opportunities for various modifications and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
648424-85-5 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H14O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/t12-/m1/s1 |
InChI Key |
ZRWLDDUNFWITAT-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](C=CC1=CC=CC=C1)(C(=O)OC)O |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.